N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 954703-89-0
VCID: VC4995373
InChI: InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3
SMILES: CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C
Molecular Formula: C12H16N2O4S
Molecular Weight: 284.33

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide

CAS No.: 954703-89-0

Cat. No.: VC4995373

Molecular Formula: C12H16N2O4S

Molecular Weight: 284.33

* For research use only. Not for human or veterinary use.

N-((2-oxo-3-(p-tolyl)oxazolidin-5-yl)methyl)methanesulfonamide - 954703-89-0

Specification

CAS No. 954703-89-0
Molecular Formula C12H16N2O4S
Molecular Weight 284.33
IUPAC Name N-[[3-(4-methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide
Standard InChI InChI=1S/C12H16N2O4S/c1-9-3-5-10(6-4-9)14-8-11(18-12(14)15)7-13-19(2,16)17/h3-6,11,13H,7-8H2,1-2H3
Standard InChI Key OANUXZHBCRCFCH-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2CC(OC2=O)CNS(=O)(=O)C

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound features a bicyclic structure comprising an oxazolidin-2-one ring fused to a p-tolyl group at position 3 and a methanesulfonamide-functionalized methyl group at position 5 (Figure 1). Key structural attributes include:

  • Oxazolidinone core: A five-membered heterocyclic ring containing oxygen and nitrogen atoms, critical for ribosomal binding.

  • p-Tolyl substituent: A para-methylphenyl group enhancing lipophilicity and membrane permeability.

  • Methanesulfonamide side chain: A sulfonamide group linked via a methylene bridge, contributing to target affinity and metabolic stability.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₂H₁₆N₂O₄S
Molecular Weight284.33 g/mol
IUPAC NameN-[[3-(4-Methylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]methanesulfonamide
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6

Synthesis and Mechanistic Insights

Synthetic Pathways

The synthesis involves a four-step sequence (Scheme 1):

  • N-Alkylation: Reaction of 3-(p-tolyl)oxazolidin-2-one with methanesulfonamide in the presence of K₂CO₃ and CuSO₄·5H₂O in toluene at 80°C .

  • Cyclization: Intramolecular nucleophilic attack facilitated by dichloromethane (DCM) as the solvent .

  • Purification: Column chromatography using petroleum ether/ethyl acetate (3:1) yields the final product with >95% purity .

Key reaction parameters:

  • Temperature: 80°C for 12 hours under argon .

  • Catalysts: Copper sulfate and 1,10-phenanthroline enhance reaction efficiency .

Mechanism of Antibacterial Action

Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit’s peptidyl transferase center (PTC). Specifically:

  • Ribosomal Binding: The oxazolidinone core forms hydrogen bonds with U2585 and G2505 residues in 23S rRNA.

  • Translation Blockade: Prevents formation of the initiation complex by sterically hindering N-formylmethionyl-tRNA positioning.

  • Bacteriostatic Effect: Reversible inhibition at MIC levels (0.5–4 μg/mL) against Staphylococcus aureus and Enterococcus faecium.

Biological Activity and Resistance Profile

Table 2: In Vitro Activity Against Gram-Positive Pathogens

OrganismMIC₉₀ (μg/mL)Resistance Mechanism Addressed
Staphylococcus aureus (MRSA)2.0Bypasses mecA-mediated β-lactam resistance
Enterococcus faecium (VRE)4.0Effective against VanA/B genotypes
Streptococcus pneumoniae1.0Not affected by erm-mediated macrolide resistance

Resistance Mitigation Strategies

  • Target Modification: No cross-resistance with linezolid-resistant strains carrying cfr or optrA genes.

  • Efflux Pump Inhibition: Synergistic activity with efflux inhibitors like reserpine reduces MIC values by 4-fold.

Emerging Applications and Future Directions

Material Science Applications

  • Antimicrobial Coatings: Incorporated into polymethylmethacrylate (PMMA) bone cements, reducing S. epidermidis biofilm formation by 99%.

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